molecular formula C18H14N2O3 B1261666 6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one

6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one

Cat. No. B1261666
M. Wt: 306.3 g/mol
InChI Key: CCFVLTFAPUCNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one is a natural product found in Phaius mishmensis with data available.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Applications

6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one, as a derivative of indolo[2,1-b]quinazoline, is a significant nitrogen-containing heterocyclic compound. It serves as a useful intermediate product in organic synthesis. The compound's derivatives, like ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, have been synthesized and show potential pharmaceutical applications, particularly as the main component for the development of anti-inflammatory drugs. The bioavailability of these compounds was evaluated through in silico ADME predictions, indicating high bioavailability and potential for pharmaceutical usage (Kovrizhina et al., 2022).

Synthesis Techniques and Chemical Properties

Efficient strategies for the synthesis of indolo[2,1-b]quinazoline derivatives have been developed, offering a pathway to create 6-unsubstituted indolo[1,2-c]quinazolines. The synthesis involves the Pd-catalyzed reaction of specific substrates followed by conversion to the desired product (Arcadi et al., 2018). Additionally, ZnO-NP catalyzed direct indolation of in situ generated tryptanthrin, related to indolo[2,1-b]quinazoline, has been developed, enabling the synthesis of derivatives in good to excellent yields with high product selectivity (Rai et al., 2018).

Potential Biological and Medicinal Activities

Indolo[2,1-b]quinazoline derivatives exhibit remarkable activity against in vitro Leishmania donovani amastigotes, suggesting potential as antileishmanial agents. Structure-activity relationship studies, using methods like semi-empirical AM1 quantum chemical analysis, cyclic voltammetry, and a pharmacophore generation, showed a correlation between activity and certain molecular properties, indicating electron transfer as a plausible path in the mechanism of action of these compounds (Bhattacharjee et al., 2002).

Antimicrobial and Anti-inflammatory Properties

Indolo[2,1-b]quinazoline derivatives have also been studied for their antimicrobial properties. Certain synthesized compounds displayed marked activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests the potential use of these compounds in the development of new antimicrobial agents (Rohini et al., 2010).

properties

Product Name

6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

6-hydroxy-6-(2-oxopropyl)indolo[2,1-b]quinazolin-12-one

InChI

InChI=1S/C18H14N2O3/c1-11(21)10-18(23)13-7-3-5-9-15(13)20-16(22)12-6-2-4-8-14(12)19-17(18)20/h2-9,23H,10H2,1H3

InChI Key

CCFVLTFAPUCNHB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O

synonyms

phaitanthrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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